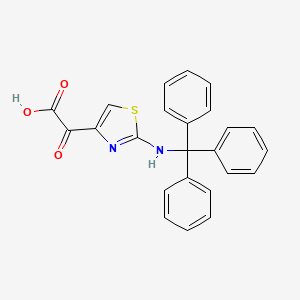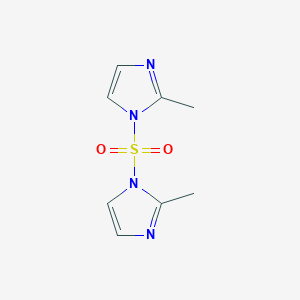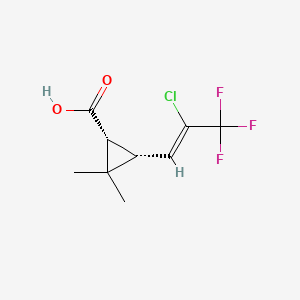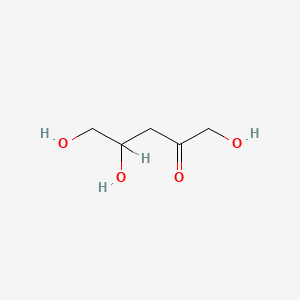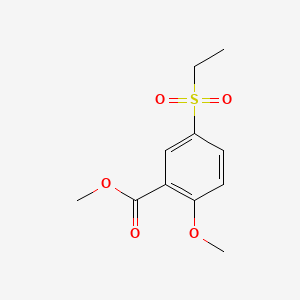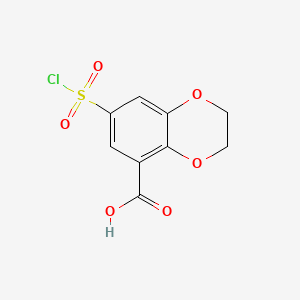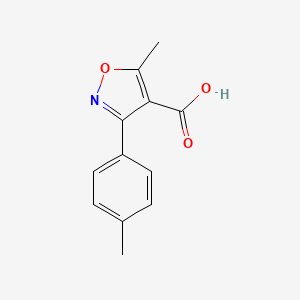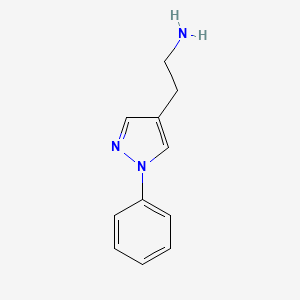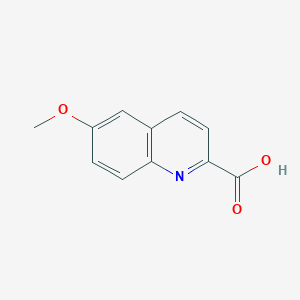
6-methoxyquinoline-2-carboxylic Acid
概要
説明
6-Methoxyquinoline-2-carboxylic Acid (CAS# 75433-99-7) is a compound used for proteomics research . Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol .
Synthesis Analysis
The synthesis of 6-methoxyquinoline-2-carboxylic Acid involves several steps. Initially, 230 ml of thionyl chloride is added dropwise to a suspension of 129 g of 2-carboxy-6-methoxyquinoline in 1200 ml of toluene. The mixture is then heated for 3 hours and 30 minutes. After concentrating the solution under reduced pressure, the solid obtained is dissolved in 300 ml of methanol. The mixture is stirred for 30 minutes, the solvent is then evaporated off under reduced pressure, and the product obtained is taken up in diethyl ether and isolated by filtration.Molecular Structure Analysis
The molecular structure of 6-methoxyquinoline-2-carboxylic Acid is represented by the formula C11H9NO3 . The compound has a molecular weight of 203.19 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-methoxyquinoline-2-carboxylic Acid include the reaction of thionyl chloride with 2-carboxy-6-methoxyquinoline in toluene, followed by the addition of methanol.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methoxyquinoline-2-carboxylic Acid include a molecular weight of 203.19 g/mol and a molecular formula of C11H9NO3 . Additional properties such as boiling point, density, and others are not provided in the search results.科学的研究の応用
Isolation from Natural Sources
6-Methoxyquinoline-2-carboxylic acid, also known as 6-methoxy-kynurenic acid, has been isolated from natural sources like Ephedra pachyclada ssp. sinaica. This discovery broadens our understanding of the chemical diversity in plants and may lead to the exploration of its biological activities (Starratt & Caveney, 1996).
Chemical Synthesis and Derivatives
The compound has been involved in various chemical synthesis processes. For example, 4-quinolone-2-carboxylates were transformed into 4-quinolone-2-carbohydrazides, hydrazones, and related compounds. Among these, 4-methoxyquinoline-2-carboxylate was specifically modified, highlighting its role in the synthesis of antimicrobial agents and other chemical derivatives (Kurasawa et al., 2012).
Biomedical Analysis and Fluorescence
6-Methoxyquinoline derivatives show potential in biomedical analysis due to their fluorescence properties. These compounds exhibit strong fluorescence in a wide pH range, making them suitable for applications like fluorescent labeling in biological research. Their stability against light and heat adds to their utility in various analytical methods (Hirano et al., 2004).
Enantiopure Synthesis
An efficient method was developed for synthesizing enantiopure derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in the synthesis of modulators of nuclear receptors. This advancement in synthetic methods can aid in the development of more precise pharmaceutical compounds (Forró et al., 2016).
Pharmaceutical Research
6-Methoxyquinoline-2-carboxylic acid derivatives have been synthesized and evaluated in the context of pharmaceutical research. For instance, certain 4-anilino-2-phenylquinoline derivatives showing significant cytotoxicity against cancer cells were synthesized. These compounds, including variants such as 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, demonstrate the potential of 6-methoxyquinoline-2-carboxylic acid derivatives in developing cancer treatment options (Zhao et al., 2005).
Photophysical Properties Study
The photophysical properties of 6-methoxyquinoline (6MeOQ) have been extensively studied, providing insights into their behavior in various solvents and pH conditions. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in fields like photochemistry and molecular electronics (Poizat et al., 2004).
Chemosensor Development
Research has also been conducted on using 6-methoxyquinoline derivatives as chemosensors. For example, a study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 showed its selective response to Cd2+ ions, indicating potential use in detecting cadmium in various environments, including waste effluent streams and food products (Prodi et al., 2001).
特性
IUPAC Name |
6-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYIZUQEDQMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457948 | |
| Record name | 6-methoxyquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75433-99-7 | |
| Record name | 6-methoxyquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering 6-methoxyquinoline-2-carboxylic acid in Ephedra species?
A1: This finding is significant because it expands the known phytochemical diversity of Ephedra species. While kynurenic acid and 6-hydroxykynurenic acid have been previously identified in plants, this research marks the first isolation of 6-methoxyquinoline-2-carboxylic acid (also referred to as 6-methoxy-kynurenic acid) from a natural source []. This discovery opens avenues for further investigation into its potential biological activities and its role within the plant.
Q2: Is there any information available about the potential applications of 6-methoxyquinoline-2-carboxylic acid?
A2: Currently, the research primarily focuses on its isolation and identification from Ephedra pachyclada ssp. sinaica []. Further studies are needed to explore its potential applications in areas such as medicine, agriculture, or material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


